molecular formula C20H25N3O B7477098 N-benzyl-2-(2-piperidin-1-ylanilino)acetamide

N-benzyl-2-(2-piperidin-1-ylanilino)acetamide

Cat. No. B7477098
M. Wt: 323.4 g/mol
InChI Key: NXRZGEZLUVOMQY-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-piperidin-1-ylanilino)acetamide, also known as BAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BAA belongs to the class of anilinopeptides, which are compounds that contain an amino acid residue attached to an aromatic ring.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-piperidin-1-ylanilino)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-benzyl-2-(2-piperidin-1-ylanilino)acetamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins. N-benzyl-2-(2-piperidin-1-ylanilino)acetamide has also been shown to bind to the mu-opioid receptor, a receptor that is involved in pain modulation.
Biochemical and Physiological Effects:
N-benzyl-2-(2-piperidin-1-ylanilino)acetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-benzyl-2-(2-piperidin-1-ylanilino)acetamide has been shown to induce apoptosis by activating the caspase cascade, a process that leads to the breakdown of cellular components. N-benzyl-2-(2-piperidin-1-ylanilino)acetamide has also been shown to inhibit the activity of MMPs, which can lead to the prevention of tumor invasion and metastasis. In pain management, N-benzyl-2-(2-piperidin-1-ylanilino)acetamide has been shown to activate the mu-opioid receptor, leading to the inhibition of pain signals in the body. In neurodegenerative diseases, N-benzyl-2-(2-piperidin-1-ylanilino)acetamide has been shown to protect against neuronal cell death and improve cognitive function by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-2-(2-piperidin-1-ylanilino)acetamide is its relatively straightforward synthesis, which allows for the production of large quantities of the compound. N-benzyl-2-(2-piperidin-1-ylanilino)acetamide has also been shown to have low toxicity and is well-tolerated in animal studies. However, one of the limitations of N-benzyl-2-(2-piperidin-1-ylanilino)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-benzyl-2-(2-piperidin-1-ylanilino)acetamide. One area of interest is the development of N-benzyl-2-(2-piperidin-1-ylanilino)acetamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of the potential of N-benzyl-2-(2-piperidin-1-ylanilino)acetamide in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-(2-piperidin-1-ylanilino)acetamide and its potential therapeutic applications.
Conclusion:
In conclusion, N-benzyl-2-(2-piperidin-1-ylanilino)acetamide is a chemical compound that has shown potential therapeutic applications in various fields of medicine. The synthesis of N-benzyl-2-(2-piperidin-1-ylanilino)acetamide is relatively straightforward, and the compound has been shown to have low toxicity and is well-tolerated in animal studies. N-benzyl-2-(2-piperidin-1-ylanilino)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth, pain modulation, and neuroprotection. Further studies are needed to fully understand the mechanism of action of N-benzyl-2-(2-piperidin-1-ylanilino)acetamide and its potential therapeutic applications.

Synthesis Methods

The synthesis of N-benzyl-2-(2-piperidin-1-ylanilino)acetamide involves the reaction of N-benzyl-2-(2-piperidin-1-yl)acetamide with aniline in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form N-benzyl-2-(2-piperidin-1-ylanilino)acetamide. The synthesis of N-benzyl-2-(2-piperidin-1-ylanilino)acetamide is relatively straightforward and can be carried out on a large scale.

Scientific Research Applications

N-benzyl-2-(2-piperidin-1-ylanilino)acetamide has been shown to have potential therapeutic applications in various fields of medicine, including cancer treatment, pain management, and neurodegenerative diseases. In cancer treatment, N-benzyl-2-(2-piperidin-1-ylanilino)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. N-benzyl-2-(2-piperidin-1-ylanilino)acetamide has also been shown to have analgesic properties, making it a potential candidate for pain management. In neurodegenerative diseases, N-benzyl-2-(2-piperidin-1-ylanilino)acetamide has been shown to protect against neuronal cell death and improve cognitive function.

properties

IUPAC Name

N-benzyl-2-(2-piperidin-1-ylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20(22-15-17-9-3-1-4-10-17)16-21-18-11-5-6-12-19(18)23-13-7-2-8-14-23/h1,3-6,9-12,21H,2,7-8,13-16H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRZGEZLUVOMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2NCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(2-piperidin-1-ylanilino)acetamide

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